Yibeinoside B

Chemotaxonomy Quality Control Natural Product Authentication

Yibeinoside B (CAS 150134-44-4) is a C-nor-D-homosteroidal alkaloid glycoside isolated from the bulb of *Fritillaria pallidiflora* Schrenk. Its molecular formula is C₃₃H₅₃NO₇, with a molecular weight of 575.78 g/mol.

Molecular Formula C33H53NO7
Molecular Weight 575.8 g/mol
CAS No. 150134-44-4
Cat. No. B120959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYibeinoside B
CAS150134-44-4
Synonymsyibeinoside B
Molecular FormulaC33H53NO7
Molecular Weight575.8 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C
InChIInChI=1S/C33H53NO7/c1-16-4-7-26-17(2)19-5-6-20-21(23(19)14-34(26)13-16)11-24-22(20)12-27(36)25-10-18(8-9-33(24,25)3)40-32-31(39)30(38)29(37)28(15-35)41-32/h16-26,28-32,35,37-39H,4-15H2,1-3H3/t16-,17+,18-,19-,20+,21+,22-,23+,24-,25+,26-,28+,29+,30-,31+,32+,33+/m0/s1
InChIKeyBSSXNTZKMOAXRA-MXXYQIINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Yibeinoside B (CAS 150134-44-4): Chemical Identity and Structural Classification for Procurement


Yibeinoside B (CAS 150134-44-4) is a C-nor-D-homosteroidal alkaloid glycoside isolated from the bulb of *Fritillaria pallidiflora* Schrenk [1]. Its molecular formula is C₃₃H₅₃NO₇, with a molecular weight of 575.78 g/mol [2]. The compound belongs to the cevane-type isosteroidal alkaloid class, characterized by a C-nor-D-homo steroidal skeleton with a β-D-glucopyranosyloxy substituent at the 3-position [1]. It is structurally related to other *Fritillaria* alkaloids such as yibeinoside A, imperialine, and peimisine.

Why Yibeinoside B Cannot Be Readily Substituted with Other Fritillaria Alkaloids


Steroidal alkaloids from *Fritillaria* species exhibit distinct pharmacological profiles that are highly sensitive to structural variations, including glycosylation patterns, oxidation states, and ring junction configurations [1]. Yibeinoside B possesses a specific β-D-glucopyranoside moiety at the 3-position of the cevane skeleton, which directly influences its solubility, cellular uptake, and target interactions [1]. In-class alkaloids such as yibeinoside A, imperialine, peimisine, and verticinone differ in their glycosylation or oxidation patterns and have demonstrated divergent bioactivities in comparative studies [2]. Therefore, generic substitution without empirical validation of functional equivalence risks significant alterations in biological potency and selectivity [2].

Quantitative Differentiation Evidence for Yibeinoside B Against Closest Analogs


Structural Differentiation from Yibeinoside A via Glycosylation Position

Yibeinoside B (cevan-6-one, 3-(β-D-glucopyranosyloxy)-) and yibeinoside A (sinpeinine-3-O-β-glucoside) are both glycosylated cevane alkaloids from *F. pallidiflora*, but they differ in their aglycone cores. Yibeinoside B possesses a 6-oxo substitution on the cevane skeleton, whereas yibeinoside A is the 3-O-glucoside of sinpeinine A [1]. This structural divergence enables their chromatographic separation and use as differential markers for botanical authentication [2].

Chemotaxonomy Quality Control Natural Product Authentication

C-nor-D-homosteroidal Skeleton Distinguishes Yibeinoside B from Regular Steroidal Alkaloids

Yibeinoside B belongs to the C-nor-D-homosteroidal alkaloid subclass, which is structurally distinct from regular cholestane-type steroidal alkaloids. C-nor-D-homosteroidal alkaloids, including cyclopamine and jervine, are established Hedgehog (Hh) pathway inhibitors, whereas regular steroidal alkaloids typically do not exhibit this mechanism [1]. Although direct Hh inhibition data for yibeinoside B are lacking, its C-nor-D-homo skeleton places it in a pharmacologically privileged structural class associated with anticancer activity [1].

Cancer Pharmacology Hedgehog Pathway Structure-Activity Relationship

Species-Specific Occurrence in Fritillaria pallidiflora as a Chemotaxonomic Marker

Yibeinoside B has been isolated exclusively from *Fritillaria pallidiflora* and serves as a species-specific marker distinguishing it from *F. cirrhosae* and other *Fritillaria* species [1]. In a comprehensive LC-MS/MS chemometric analysis of 49 batches (32 FCB, 17 FPB), yibeinoside A—a closely related congener—was identified as one of four marker compounds enabling botanical differentiation, with statistically significant content differences between species [2]. Although yibeinoside B was not included in that specific quantitative panel, its exclusive occurrence in *F. pallidiflora* establishes it as an orthogonal authentication tool [1].

Botanical Authentication Adulteration Detection Quality Control

In Silico ADMET Differentiation: Predicted Mitochondrial and Reproductive Toxicity Risk

Computational ADMET profiling via admetSAR 2.0 predicts that yibeinoside B carries a high probability of mitochondrial toxicity (91.25%) and reproductive toxicity (86.67%), with moderate blood-brain barrier penetration potential (50.00%) [1]. These predicted toxicity risks differentiate yibeinoside B from other *Fritillaria* alkaloids that may exhibit lower predicted toxicity profiles, although comparable in silico data for specific analogs were not identified in the available literature. This provides a preliminary safety screening filter for compound selection in early-stage drug discovery.

ADMET Prediction Safety Screening Drug Development

High-Value Application Scenarios for Yibeinoside B Based on Differentiated Evidence


Botanical Authentication and Adulteration Detection of Fritillaria pallidiflora Herbal Products

Yibeinoside B can serve as a species-specific reference standard for the authentication of *F. pallidiflora* raw materials and finished herbal products, enabling detection of adulteration with *F. cirrhosae* or other *Fritillaria* species. Its exclusive isolation from *F. pallidiflora* provides an orthogonal marker to complement multi-analyte LC-MS/MS panels, which have identified yibeinoside A as a differential marker across 49 commercial batches [1]. This application is directly relevant to quality control laboratories in the traditional Chinese medicine (TCM) industry and regulatory testing facilities.

Structure-Activity Relationship Studies of C-nor-D-homosteroidal Alkaloid Glycosides

The 6-oxo-cevane aglycone with 3-O-β-D-glucopyranoside substitution of yibeinoside B provides a structurally defined scaffold for SAR investigations within the C-nor-D-homosteroidal alkaloid class. This class includes established Hedgehog pathway inhibitors such as cyclopamine, which inhibited PANC-1 tumor growth in mice by 40.64–46.77% at doses of 5–50 mg/kg [1]. Yibeinoside B's glycosylated structure offers a distinct polarity and hydrogen-bonding profile compared to non-glycosylated congeners, making it a valuable comparator in studies examining the impact of glycosylation on anticancer potency and pharmacokinetics.

Early-Stage Anticancer Screening with Structural Class Prioritization

Yibeinoside B is appropriate for inclusion in anticancer screening libraries focused on steroidal alkaloids, given its membership in the C-nor-D-homosteroidal subclass. This structural class has a literature-supported association with Hedgehog pathway inhibition and antiproliferative activity against prostate cancer (PC-3) and pancreatic cancer (PANC-1) cell lines [1][2]. Researchers conducting mechanism-of-action studies can use yibeinoside B to probe whether 6-oxo substitution on the cevane skeleton enhances or diminishes activity relative to non-oxidized or differently oxidized C-nor-D-homo analogs.

Computational Toxicology Pre-Screening for Lead Selection

The in silico ADMET predictions for yibeinoside B—including high mitochondrial toxicity (91.25%) and reproductive toxicity (86.67%) probabilities [1]—enable its use as a computational toxicology benchmark in drug discovery workflows. When screening a panel of *Fritillaria* alkaloids, yibeinoside B can serve as a reference compound representing a higher predicted toxicity risk profile, helping to prioritize analogs with more favorable computational safety predictions for downstream in vitro and in vivo testing.

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